molecular formula C19H26N6O2 B4505455 [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone

[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Cat. No.: B4505455
M. Wt: 370.4 g/mol
InChI Key: GIUASBZODCQBEK-UHFFFAOYSA-N
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Description

[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring attached to a cyclohexylmethanone moiety. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the attachment of the tetrazole ring to the cyclohexylmethanone moiety. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions using methoxybenzene and suitable leaving groups.

    Attachment of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic conditions.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the tetrazole-cyclohexylmethanone moiety using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The ketone group in the cyclohexylmethanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a tool for understanding the mechanisms of action of different biological processes and for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including neurological disorders, cardiovascular diseases, and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it a valuable component in the production of high-performance materials and in the optimization of industrial processes.

Mechanism of Action

The mechanism of action of [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets, including enzymes and receptors. The piperazine ring and the tetrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone
  • [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]ethanone
  • [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]propanone

Uniqueness

The uniqueness of [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone lies in its specific substitution pattern and the presence of both the piperazine and tetrazole moieties. This combination allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-27-17-7-5-6-16(14-17)23-10-12-24(13-11-23)18(26)19(8-3-2-4-9-19)25-15-20-21-22-25/h5-7,14-15H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUASBZODCQBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3(CCCCC3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone
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[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone

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